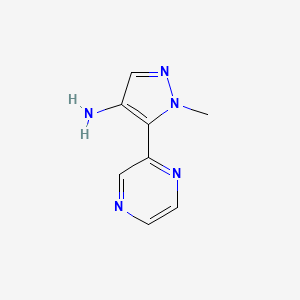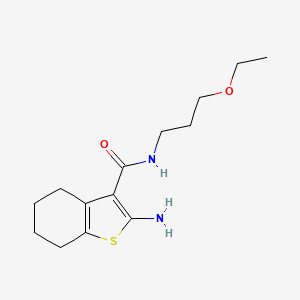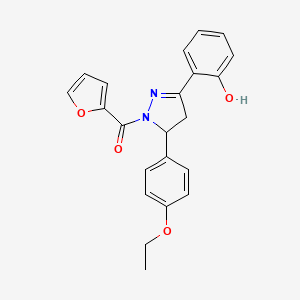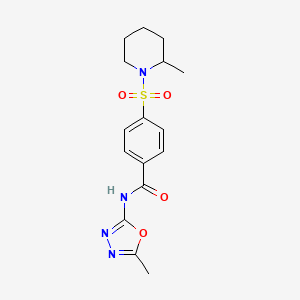
N-(5-methyl-1,3,4-oxadiazol-2-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(5-methyl-1,3,4-oxadiazol-2-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide" is a derivative of 1,3,4-oxadiazole, a heterocyclic compound known for its diverse biological activities. The presence of the sulfonylbenzamide group suggests potential pharmacological properties, as similar structures have been studied for their electrophysiological activity and anti-inflammatory and anti-cancer effects .
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole derivatives often involves multi-step reactions starting from various organic acids, esters, or hydrazides. For instance, the synthesis of 5-sulfonamidoimidazoles from aromatic 1,2,4-oxadiazoles and N-sulfonyl-1,2,3-triazoles is achieved through Rh(II)-catalyzed transannulation, indicating the versatility of oxadiazole derivatives in chemical transformations . Similarly, the synthesis of sulfone derivatives containing 1,3,4-oxadiazole moieties has been reported, with the structures confirmed by spectroscopic data and elemental analyses . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms and one oxygen atom. The substitution patterns on the ring, such as the methyl group and the piperidinylsulfonyl moiety, can significantly influence the compound's electronic properties and, consequently, its biological activity .
Chemical Reactions Analysis
1,3,4-Oxadiazole derivatives are known to participate in various chemical reactions, including transannulation and substitution reactions. These reactions are often regioselective and can be mediated by catalysts such as Rh(II) to yield fully substituted imidazoles . The reactivity of the oxadiazole ring allows for the introduction of various functional groups, which can be tailored for specific biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the oxadiazole ring. Spectroscopic techniques like IR, 1H-NMR, and 13C-NMR are commonly used to elucidate the structures of these compounds . The presence of the sulfonyl group and the piperidinyl moiety in the compound of interest suggests it may have significant solubility in polar solvents, which is advantageous for biological applications .
Applications De Recherche Scientifique
Pharmacological Properties
- Serotonin Receptor Antagonists: A study by Liao et al. (2000) discusses compounds related to N-(5-methyl-1,3,4-oxadiazol-2-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide as potent and selective serotonin (5-HT(1B/1D)) antagonists. They demonstrate potential for enhancing serotonin release and inhibiting acetylcholine release, indicating applications in neurological and psychiatric disorders (Liao et al., 2000).
Antibacterial and Antifungal Applications
- Antibacterial Activity: Aziz‐ur‐Rehman et al. (2017) report on the synthesis of derivatives with antibacterial properties, highlighting the potential of these compounds in combating bacterial infections (Aziz‐ur‐Rehman et al., 2017).
- Antifungal Activity: The research by Xu et al. (2011) and (2012) focuses on the synthesis of sulfone compounds with 1,3,4-oxadiazole moieties, showing promising antifungal activities against various plant pathogenic fungi, suggesting applications in agriculture and horticulture (Xu et al., 2011), (Xu et al., 2012).
Anti-cancer Applications
- Potential Anticancer Agents: Redda and Gangapuram (2007) discuss the synthesis of 1,3,4-oxadiazolyl tetrahydropyridines, a derivative class, as potential anticancer agents. Their work contributes to the ongoing search for new, effective anticancer medications (Redda & Gangapuram, 2007).
Other Medical Applications
- Drug Metabolism Studies: Zmijewski et al. (2006) demonstrate the application of biocatalysis in drug metabolism, specifically studying the mammalian metabolites of a related biaryl-bis-sulfonamide compound, which has implications for understanding the metabolic pathways of similar compounds (Zmijewski et al., 2006).
Propriétés
IUPAC Name |
N-(5-methyl-1,3,4-oxadiazol-2-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S/c1-11-5-3-4-10-20(11)25(22,23)14-8-6-13(7-9-14)15(21)17-16-19-18-12(2)24-16/h6-9,11H,3-5,10H2,1-2H3,(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMPDXQALKPONO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,3,4-oxadiazol-2-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-methyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2539218.png)
![2-(2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione](/img/structure/B2539223.png)

![N-(2-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2539225.png)
![2-Methyl-3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]benzoic acid](/img/structure/B2539228.png)
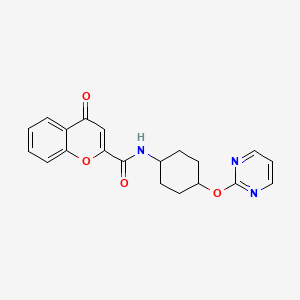

![2,2'-oxybis(N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide)](/img/structure/B2539231.png)
![[(4-Methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2539232.png)
